4-(Dihydroxymethyl)pyridine 1-oxide
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Overview
Description
4-(Dihydroxymethyl)pyridine 1-oxide is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. Pyridine derivatives, including pyridine N-oxides, are significant in various fields due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dihydroxymethyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of pyridine derivatives using oxidizing agents such as peracids (e.g., peracetic acid, m-chloroperbenzoic acid) or hydrogen peroxide in the presence of a catalyst . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired N-oxide product efficiently.
Industrial Production Methods
Industrial production of pyridine N-oxides, including this compound, often involves large-scale oxidation processes using environmentally friendly oxidants like aqueous hydrogen peroxide. These methods are preferred due to their high efficiency and minimal waste production .
Chemical Reactions Analysis
Types of Reactions
4-(Dihydroxymethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids and hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield higher-order N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
4-(Dihydroxymethyl)pyridine 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Dihydroxymethyl)pyridine 1-oxide involves its ability to act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards electrophiles . This property makes it useful in catalysis and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A simpler derivative with similar chemical properties.
4-Hydroxymethylpyridine N-oxide: Another derivative with one hydroxymethyl group.
2,6-Dihydroxymethylpyridine N-oxide: A compound with two hydroxymethyl groups at different positions.
Uniqueness
4-(Dihydroxymethyl)pyridine 1-oxide is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-4-yl)methanediol |
InChI |
InChI=1S/C6H7NO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4,6,8-9H |
InChI Key |
NBCGDNYMDFXWGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C(O)O)[O-] |
Origin of Product |
United States |
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